4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-3-14-26-19-11-9-16(10-12-19)21(25)22-17-6-4-7-18(15-17)23-13-5-8-20(23)24/h4,6-7,9-12,15H,2-3,5,8,13-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHLGWLPUINPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to the Phenyl Group: The pyrrolidinone ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The phenyl group is further reacted with a benzoyl chloride derivative to form the benzamide structure.
Introduction of the Butoxy Group: Finally, the butoxy group is introduced through an etherification reaction using butanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and benzamide moiety may contribute to binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzamide Derivatives
4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121)
- Structure : Shares the benzamide core and para-butoxy group but substitutes the 3-(2-oxopyrrolidin-1-yl)phenyl group with a 2,4-difluorophenyl.
- The absence of the pyrrolidone ring reduces hydrogen-bonding capacity, which may lower affinity for targets requiring such interactions (e.g., mGlu5 allosteric sites) .
N-Ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide (Compound 127)
- Structure : Features a difluorobenzamide core with a piperidine-thiophene substituent.
- Functional Implications :
Pyrrolidone-Containing Analogs
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)
- Structure : Contains a benzamide core linked to a pyrazolo-pyrimidine-chromene system and a fluorinated phenyl-pyrrolidone group.
- Functional Implications :
Kinase Inhibitors with Benzamide Scaffolds
Ponatinib (Iclusig®)
- Structure : Features an imidazo-pyridazine-ethynyl group and a trifluoromethylphenyl substituent on the benzamide core.
- Functional Implications: Ponatinib’s bulky substituents confer high specificity for BCR-ABL kinases. The target compound’s pyrrolidone and butoxy groups may redirect activity toward non-kinase targets, such as mGluRs, due to distinct steric and electronic profiles .
Comparative Data Table
Key Research Findings
Pyrrolidone vs. Fluorophenyl Groups : The 2-oxopyrrolidin-1-yl group in the target compound may confer higher metabolic stability compared to VU0357121’s fluorophenyl group due to intramolecular hydrogen bonding .
Solubility Considerations : The butoxy chain in the target compound and VU0357121 likely improves lipophilicity but may require formulation optimization to mitigate precipitation in aqueous media .
Biological Activity
4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, identified by its CAS number 941933-86-4, is a synthetic organic compound that has garnered interest for its potential biological activities. This compound features a unique structural framework comprising a pyrrolidinone ring, a phenyl group, and a benzamide moiety. Its synthesis and biological implications are critical for various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound can be synthesized through several chemical reactions:
- Formation of the Pyrrolidinone Ring : This is achieved by cyclizing appropriate precursors under either acidic or basic conditions.
- Attachment to the Phenyl Group : The pyrrolidinone is then linked to a phenyl group via nucleophilic substitution.
- Benzamide Formation : Reacting the phenyl group with benzoyl chloride yields the benzamide structure.
- Introduction of Butoxy Group : Finally, an etherification reaction introduces the butoxy group using butanol and a catalyst.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Antimicrobial Activity
Studies have shown that derivatives of benzamide compounds can significantly reduce viral loads in chronic hepatitis B virus (HBV) infections, suggesting that similar derivatives may exhibit antimicrobial properties . The specific interactions of these compounds with viral proteins can lead to inhibition of viral replication.
Anticancer Properties
The compound has been explored for its potential as an anticancer agent. In vitro studies suggest that it may inhibit cell proliferation by targeting specific kinases involved in cancer progression. For instance, certain benzamide derivatives have demonstrated moderate to high potency against RET kinase, which is implicated in various cancers .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Significant reduction in HBV DNA levels | |
| Anticancer | Inhibition of RET kinase activity | |
| Enzyme Inhibition | Potential modulation of specific enzyme pathways |
The proposed mechanism involves binding to specific receptors or enzymes, leading to altered cellular signaling pathways. For example, the presence of the pyrrolidinone ring may enhance binding affinity due to its structural similarity to natural substrates or inhibitors.
Toxicity and Safety Profile
Preliminary toxicity assessments have been conducted using zebrafish embryos as a model organism. These studies are crucial for evaluating the safety profile of new compounds before advancing to clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
